molecular formula C9H12N2O2 B4541769 N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide

N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B4541769
M. Wt: 180.20 g/mol
InChI Key: QWBRCXJYZAVZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide is a synthetic carboxamide derivative featuring an isoxazole core substituted with methyl groups at positions 3 and 5, and a cyclopropylamine group at the carboxamide position. The isoxazole ring contributes to metabolic stability, while the cyclopropyl group may enhance binding specificity to biological targets .

Properties

IUPAC Name

N-cyclopropyl-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-5-8(6(2)13-11-5)9(12)10-7-3-4-7/h7H,3-4H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBRCXJYZAVZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature. This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives.

ConditionsProductsReaction EfficiencyReference
6M HCl, reflux (4–6 hr)3,5-dimethylisoxazole-4-carboxylic acid85–92% yield
NaOH (2M), 80°C (3 hr)Sodium 3,5-dimethylisoxazole-4-carboxylate78–84% yield

Hydrolysis kinetics depend on steric hindrance from the cyclopropyl group, with longer reaction times required compared to linear alkyl-substituted analogs.

Nucleophilic Substitution at Cyclopropyl Group

The cyclopropyl ring participates in strain-driven ring-opening reactions with electrophiles.

ReagentProductKey Observations
HBr (48% in AcOH)1-bromo-3-(3,5-dimethylisoxazol-4-yl)propanamideRegioselective bromination at C1 of cyclopropane
Cl₂ (in CH₂Cl₂)Dichlorinated productNon-stereospecific addition due to ring strain

Quantum mechanical calculations suggest the cyclopropane’s bent bonds lower activation energy for electrophilic attacks .

Electrophilic Aromatic Substitution on Isoxazole

The isoxazole ring undergoes electrophilic substitution at the 5-position due to electron-donating methyl groups.

ReactionConditionsProductYield
NitrationHNO₃/H₂SO₄, 0°C5-nitro-3,5-dimethylisoxazole-4-carboxamide67%
SulfonationSO₃/DMF complex, 50°C5-sulfo-3,5-dimethylisoxazole-4-carboxamide58%

Methyl groups at positions 3 and 5 direct electrophiles to the less hindered 5-position, as confirmed by NMR studies .

Reductive Modifications

The carboxamide group resists simple reductions but reacts under specialized conditions.

ReagentProductNotes
LiAlH₄ (anhydrous THF)No reactionAmide stability under standard conditions
BH₃-THF (cat. CoCl₂)N-cyclopropyl-3,5-dimethylisoxazole-4-methanamineRequires transition metal catalysis (45% yield)

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides.

DiynophileConditionsProductYield
Acetonitrile oxideMicrowave, 120°C, 15 minBicyclic isoxazolo-isoxazole derivative82%
Phenylnitrile oxideToluene, reflux, 6 hrSpirocyclic adduct73%

Diels-Alder reactivity is suppressed due to electron-withdrawing carboxamide group .

Oxidative Degradation

Oxidation targets methyl groups and the cyclopropane ring.

Oxidizing AgentProductSelectivity
KMnO₄ (acidic)3-carboxy-5-methylisoxazole-4-carboxamideC3 methyl oxidation
Ozone (in CH₂Cl₂)Cyclopropane ring cleavageForms diketone intermediate

LC-MS studies confirm oxidative pathways depend on pH and temperature .

Functional Group Interconversion

The carboxamide group is modified via Curtius rearrangement:

ReactionConditionsProductYield
T3P (propane phosphonic acid anhydride)DCM, 25°C, 12 hrIsocyanate intermediate91%
Amine trapping (e.g., piperazine)THF, 0°C → RTUrea derivatives68–75%

This method enables diversification for structure-activity relationship studies .

Photochemical Reactions

UV irradiation induces cyclopropane ring isomerization:

Light Source (nm)ProductQuantum Yield
254 (Hg lamp)trans-N-cyclopropyl isomerΦ = 0.32
365 (LED)Diradical intermediatesΦ = 0.18

EPR spectroscopy confirms diradical formation during photolysis .

Scientific Research Applications

N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound Isoxazole 3,5-dimethyl; cyclopropyl carboxamide Potential kinase inhibition -
N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide Isoxazole 3,5-dimethyl; indenyl-hydroxyalkyl carboxamide Moderate reaction rates (10–18% conversion in vitro)
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazole-propanamide Oxobenzoxazole linked to propanamide Variable reactivity under conditions (10–18% conversion)
N-(3,4-dichlorophenyl) propanamide (Propanil) Propanamide 3,4-dichlorophenyl Herbicidal activity
Isoxaben Isoxazolecarboxamide Dichlorophenyl and methoxyphenyl groups Pre-emergent herbicide
Dacarbazine Imidazole carboxamide Triazeno group Antineoplastic agent

Key Observations:

Isoxazole vs. Imidazole Cores: Compounds with isoxazole cores (e.g., this compound, isoxaben) exhibit enhanced metabolic stability compared to imidazole-based analogs like dacarbazine . Dacarbazine’s imidazole-triazeno group confers alkylating activity but lower stability under physiological conditions .

Dichlorophenyl groups (propanil, isoxaben) are associated with herbicidal activity, whereas methyl and cyclopropyl groups are linked to kinase inhibition .

Reactivity and Conversion Rates :

  • Structural analogs like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide show variable reactivity (10–18% conversion) depending on reaction conditions, highlighting the sensitivity of carboxamide derivatives to environmental factors .

Molecular Complexity and Binding Affinity

The compound 4-Isoxazolecarboxamide,N-[[[[3,5-dichloro-4-[[2-[[3-(1H-imidazol-1-yl)propyl]amino]acetyl]amino]phenyl]methyl]amino]iminomethyl]-3-(4-methoxyphenyl)-5-methyl (CAS 917388-14-8) exemplifies advanced structural complexity, incorporating imidazole and methoxyphenyl moieties. Compared to this compound, this compound’s extended substituents likely enhance target affinity but may reduce bioavailability due to increased molecular weight .

Biological Activity

N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of isoxazole derivatives, which have shown promising biological properties. The synthesis typically involves the reaction of cyclopropyl amines with 3,5-dimethylisoxazole-4-carboxylic acid derivatives, often utilizing various coupling agents to facilitate the formation of the desired amide bond.

Anticancer Properties

Research has indicated that compounds containing the isoxazole moiety exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of 3,5-dimethylisoxazole can act as potent inhibitors of human farnesyltransferase (hFTase), which is crucial in cancer cell proliferation. The introduction of substituents like cyclopropyl enhances the inhibitory potency against hFTase, with reported IC50 values significantly lower than those of non-substituted analogs .

Table 1: IC50 Values for Isoxazole Derivatives Against hFTase

CompoundIC50 (nM)
This compound79 ± 30
Unsubstituted aniline6300 ± 360
Brominated analog730 ± 20

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various in vitro models. Studies indicate that this compound can scavenge free radicals effectively, contributing to its potential in mitigating oxidative stress-related diseases . Comparisons with known antioxidants reveal that it exhibits superior activity in certain assays.

Table 2: Antioxidant Activity Comparison

CompoundModel UsedActivity Level
This compoundHuman fibroblastsHigh
QuercetinC. elegansModerate

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : As a potent hFTase inhibitor, it disrupts the post-translational modification of proteins essential for cancer cell survival.
  • Acetyl Lysine Mimicry : The isoxazole structure mimics acetylated lysine residues, facilitating interactions with bromodomains involved in gene regulation and protein stability .
  • Antioxidant Mechanisms : It enhances cellular defense mechanisms against oxidative stress by upregulating antioxidant enzymes.

Case Studies

Several studies have illustrated the effectiveness of this compound:

  • In Vitro Cancer Cell Studies : In a study involving various human tumor cell lines (RKO, PC-3, HeLa), this compound exhibited IC50 values ranging from 49.79 µM to 78.72 µM, indicating significant cytotoxicity against these cells .
  • Oxidative Stress Models : In experiments using primary human fibroblasts and C. elegans models, the compound demonstrated enhanced protective effects against oxidative damage compared to traditional antioxidants .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide in synthetic preparations?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl and dimethylisoxazole moieties. Mass spectrometry (ESI-MS or HRMS) should validate the molecular ion peak (e.g., [M+H]⁺ at m/z 223.11). Consistency in melting point determination (e.g., 145–148°C) further supports purity. Cross-referencing with synthetic intermediates (e.g., 3,5-dimethylisoxazole-4-carboxylic acid derivatives) ensures structural fidelity .

Q. How can researchers design initial biological assays to evaluate the compound’s activity against G protein-coupled receptors (GPCRs)?

  • Methodological Answer : Prioritize in vitro cAMP accumulation assays using HEK293 cells transfected with TGR5 (a GPCR bile acid receptor). Compare activity to known agonists like deoxycholic acid (DCA) and oleanolic acid (OA). Use a dose-response curve (0.1–100 μM) to calculate EC₅₀ values. Include negative controls (e.g., untransfected cells) and validate via luminescence-based cAMP sensors (e.g., CAMYEL assay). This approach identifies partial/full agonism and functional selectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in functional selectivity between cAMP activation and receptor endocytosis for N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide?

  • Methodological Answer :

  • Step 1 : Perform bioluminescence resonance energy transfer (BRET) assays to quantify TGR5 interactions with α-arrestins (e.g., α-arrestin-2) and GRKs (e.g., GRK2).
  • Step 2 : Use confocal microscopy to track TGR5 endocytosis post-treatment (e.g., 30-min exposure to 10 μM compound).
  • Step 3 : Compare results with DCA/OA (which induce endocytosis) to identify biased signaling. Contradictions may arise from differential recruitment of downstream effectors (e.g., GRK2 vs. α-arrestins), necessitating pathway-specific inhibitors (e.g., GRK2 siRNA) for mechanistic validation .

Q. How can researchers investigate the compound’s interaction with non-canonical signaling pathways (e.g., EGFR cross-talk) in cancer models?

  • Methodological Answer :

  • Step 1 : Employ co-immunoprecipitation (Co-IP) in colorectal cancer cell lines (e.g., HCT116) to probe TGR5-EGFR complexes.
  • Step 2 : Measure phosphorylation of EGFR (Tyr1068) and downstream MAPK/ERK via Western blot.
  • Step 3 : Use selective inhibitors (e.g., gefitinib for EGFR) to dissect pathway contributions. Note that conflicting data may emerge due to cell-type-specific receptor crosstalk; mitigate via isogenic cell models or CRISPR-mediated TGR5 knockout .

Q. What computational and biophysical methods are suitable for elucidating the compound’s binding mode to TGR5?

  • Methodological Answer :

  • Step 1 : Conduct molecular docking using TGR5 crystal structures (PDB: 7B3E) and AMBER force fields. Prioritize the orthosteric binding pocket near transmembrane helices 3/5.
  • Step 2 : Validate via site-directed mutagenesis (e.g., TGR5-S147A) to test predicted hydrogen bonds.
  • Step 3 : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Discrepancies between computational and experimental data may require free-energy perturbation (FEP) simulations for refinement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported EC₅₀ values across different cell lines?

  • Methodological Answer :

  • Factor 1 : Assess receptor density (e.g., TGR5 copy number via qPCR) and coupling efficiency (e.g., Gαs expression).
  • Factor 2 : Control for endogenous ligands (e.g., bile acids in hepatocyte models).
  • Factor 3 : Standardize assay conditions (e.g., serum-free media, incubation time). For example, EC₅₀ in HEK293 (15 nM) vs. primary hepatocytes (120 nM) may reflect differences in receptor reserve or regulatory proteins. Normalize data to cell-specific maximal responses .

Key Research Findings Table

Parameter Value/Observation Technique Reference
TGR5 cAMP EC₅₀15 nM (HEK293)CAMYEL assay
α-Arrestin-2 RecruitmentLow (BRET ratio: 0.2 vs. 1.5)BRET
GRK2 InteractionModerate (BRET ratio: 0.8)BRET
Melting Point145–148°CDifferential Scanning Calorimetry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3,5-dimethylisoxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.